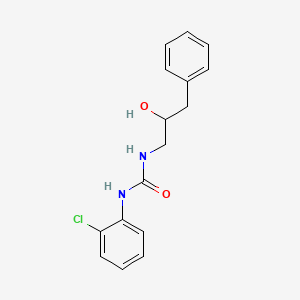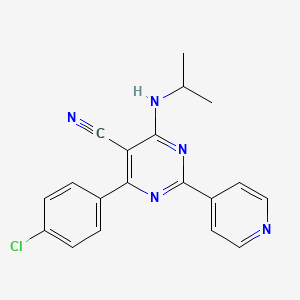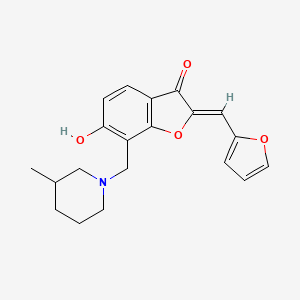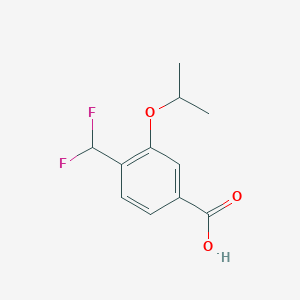
4-((1-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((1-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide is a useful research compound. Its molecular formula is C34H38N4O4 and its molecular weight is 566.702. The purity is usually 95%.
BenchChem offers high-quality 4-((1-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((1-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Potential Applications
Quinazolinone derivatives have been synthesized through various chemical reactions, showcasing the versatility and potential of these compounds in medicinal chemistry. For instance, a study presented the synthesis of N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl)-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides, which were then screened for in vitro antibacterial and antifungal activities against several pathogens including Escherichia coli and Staphylococcus aureus (Desai, Dodiya, & Shihora, 2011). Another research focused on the synthesis of new 2-aryl-4,4-diphenyl-3,4-dihydroquinazolines, demonstrating the chemical flexibility and potential for creating targeted molecules for further biological evaluation (Gromachevskaya, Kaigorodova, & Konyushkin, 2017).
Antimicrobial Activities
The antimicrobial potential of quinazolinone derivatives is a significant area of interest. A study on the synthesis of 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones evaluated these compounds for their antimicrobial activities, with some showing good activity compared to standard drugs, highlighting the potential of quinazolinone derivatives in developing new antimicrobial agents (Patel & Shaikh, 2011).
Propriétés
Numéro CAS |
866346-13-6 |
|---|---|
Nom du produit |
4-((1-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide |
Formule moléculaire |
C34H38N4O4 |
Poids moléculaire |
566.702 |
Nom IUPAC |
4-[[1-[2-(2,6-dimethylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]methyl]-N-(2-phenylethyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C34H38N4O4/c1-23-9-8-10-24(2)31(23)36-30(39)22-37-29-14-7-6-13-28(29)33(41)38(34(37)42)21-26-15-17-27(18-16-26)32(40)35-20-19-25-11-4-3-5-12-25/h3-14,26-27H,15-22H2,1-2H3,(H,35,40)(H,36,39) |
Clé InChI |
DRKBYCBYUPIZNY-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4CCC(CC4)C(=O)NCCC5=CC=CC=C5 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Amino-1-[(1S,3R)-3-methylcyclohexyl]ethanone;hydrochloride](/img/structure/B2616397.png)
![3,6-Dibromo-1H-pyrazolo[1,5-a]pyrimidin-2-one;hydrobromide](/img/structure/B2616398.png)

![N-[4-(4-benzylpiperazin-1-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B2616401.png)


![N-[3-(3-aminoprop-1-yn-1-yl)phenyl]methanesulfonamide hydrochloride](/img/structure/B2616405.png)
![2-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2616407.png)





![Ethyl 2-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1,1-dimethylethyl)sulfanyl]acetate](/img/structure/B2616420.png)